Baseline Chiral HPLC Separation: (S)‑ vs. (R)‑N‑BOC‑morpholin‑2‑ylmethanol on ChiralPak AD
The N‑BOC‑protected derivative of (S)‑morpholin‑2‑ylmethanol can be baseline‑resolved from its (R)‑enantiomer by chiral HPLC on a ChiralPak AD column. Under the specified conditions the (S)‑enantiomer elutes at 27.6 min, while the (R)‑enantiomer elutes at 29.8 min, corresponding to a resolution enabling reliable determination of enantiomeric excess (ROI < 0.1 %) [1]. This method provides a robust quality‑control parameter for verifying the stereochemical integrity of the (S)‑enantiomer relative to its mirror image.
| Evidence Dimension | Chiral HPLC retention time |
|---|---|
| Target Compound Data | 27.6 min ((S)-N-BOC derivative) |
| Comparator Or Baseline | 29.8 min ((R)-N-BOC derivative) |
| Quantified Difference | Δ = 2.2 min; baseline resolution (ROI < 0.1%) |
| Conditions | ChiralPak AD 4.6 × 250 mm, 10 μm; hexane:ethanol:TFA 95:5:0.1; 0.5 mL min⁻¹; 215 nm |
Why This Matters
Ernantiomeric purity is a critical quality attribute for chiral intermediates; the method offers a verified, published protocol to confirm that the (S)‑enantiomer meets specification, directly supporting procurement decisions for enantiopure material.
- [1] K. E. Henegar, “Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid”, J. Org. Chem., 2008, 73, 3662–3665. https://doi.org/10.1021/jo800356q View Source
